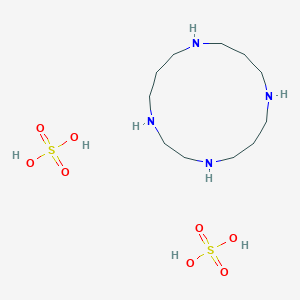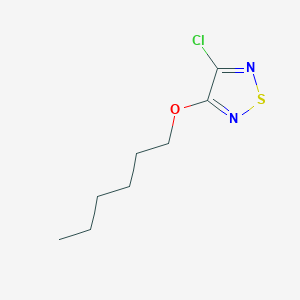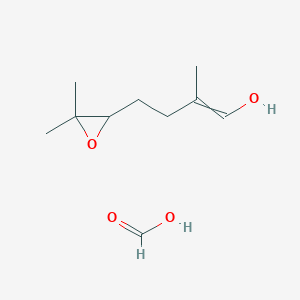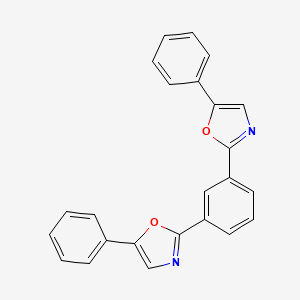
Sulfuric acid;1,4,8,12-tetrazacyclopentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid;1,4,8,12-tetrazacyclopentadecane is a compound that combines the properties of sulfuric acid and 1,4,8,12-tetrazacyclopentadecane Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄, widely used in various industrial processesThis compound is known for its ability to form stable complexes with metal ions, making it useful in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,12-tetrazacyclopentadecane typically involves the cyclization of linear polyamines. One common method is the reaction of diethylenetriamine with formaldehyde and formic acid under acidic conditions to form the macrocyclic structure. The reaction is carried out at elevated temperatures and requires careful control of the pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 1,4,8,12-tetrazacyclopentadecane involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to achieve high purity levels. The compound is typically stored under inert gas conditions to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,8,12-tetrazacyclopentadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions
Common Reagents and Conditions
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride
Major Products Formed
Complexation: Metal-ligand complexes.
Substitution: Substituted macrocyclic compounds.
Oxidation and Reduction: Oxidized or reduced forms of the macrocycle
Wissenschaftliche Forschungsanwendungen
1,4,8,12-tetrazacyclopentadecane has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic applications, including as a chelating agent for metal ion detoxification.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1,4,8,12-tetrazacyclopentadecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This complexation can influence various biochemical pathways and processes, making it useful in applications such as metal ion detoxification and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-tetraazacyclododecane: Another nitrogen-containing macrocycle with a smaller ring size.
1,4,7,10,13-pentaazacyclopentadecane: A similar compound with an additional nitrogen atom in the ring.
Uniqueness
1,4,8,12-tetrazacyclopentadecane is unique due to its specific ring size and the arrangement of nitrogen atoms, which allows it to form particularly stable complexes with certain metal ions. This makes it especially useful in applications requiring strong and selective metal ion binding .
Eigenschaften
CAS-Nummer |
134364-74-2 |
|---|---|
Molekularformel |
C11H30N4O8S2 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
sulfuric acid;1,4,8,12-tetrazacyclopentadecane |
InChI |
InChI=1S/C11H26N4.2H2O4S/c1-4-12-6-2-8-14-10-11-15-9-3-7-13-5-1;2*1-5(2,3)4/h12-15H,1-11H2;2*(H2,1,2,3,4) |
InChI-Schlüssel |
IXQLUEGTOVEDIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCCNCCNCCCNC1.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14272131.png)


![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
![2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol](/img/structure/B14272157.png)
![2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid](/img/structure/B14272161.png)



![2-[(Pyren-1-YL)methoxy]ethan-1-amine](/img/structure/B14272185.png)

![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)

![4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid](/img/structure/B14272216.png)
